Product packaging for Dinoterb(Cat. No.:CAS No. 1420-07-1)

Dinoterb

Cat. No.: B074156
CAS No.: 1420-07-1
M. Wt: 240.21 g/mol
InChI Key: IIPZYDQGBIWLBU-UHFFFAOYSA-N
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Description

Dinoterb is a phenolic herbicide and pesticide belonging to the chemical class of dinitrophenols. Its primary research value lies in its potent action as an uncoupler of oxidative phosphorylation in mitochondria. By disrupting the proton gradient across the inner mitochondrial membrane, this compound effectively halts ATP synthesis, leading to a catastrophic depletion of cellular energy. This mechanism is of significant interest in plant physiology studies for investigating herbicide modes of action, cellular energy metabolism, and programmed cell death in plants. Furthermore, researchers utilize this compound as a model uncoupler in biochemical assays to study mitochondrial function, respiratory control, and energy transduction in a variety of biological systems. Its historical use as a selective and non-selective herbicide also makes it a relevant compound for environmental science research, particularly in studies concerning soil persistence, ecotoxicology, and the impact of agrochemicals on non-target organisms. This product is provided for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O5 B074156 Dinoterb CAS No. 1420-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4,6-dinitrophenol
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InChI

InChI=1S/C10H12N2O5/c1-10(2,3)7-4-6(11(14)15)5-8(9(7)13)12(16)17/h4-5,13H,1-3H3
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InChI Key

IIPZYDQGBIWLBU-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
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Molecular Formula

C10H12N2O5
Record name DINOTERB
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DSSTOX Substance ID

DTXSID7041883
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Molecular Weight

240.21 g/mol
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Physical Description

Dinoterb is a yellow solid. Used as a herbicide and a rodenticide. (EPA, 1998), Yellow solid with an odor of phenol; [HSDB]
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Boiling Point

Decomposes above 220 °C
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Solubility

In water, 4.5 mg/L at pH 5, 20 °C, In cyclohexane, ethyl acetate, dimethyl sulfoxide, approximately 200 g/kg. In alcohols, glycols, aliphatic hydrocarbons approximately 100 g/kg. Soluble in aqueous alkalis with the formation of salts.
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Vapor Pressure

0.0000011 [mmHg]
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Color/Form

Pale yellow solid

CAS No.

1420-07-1
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Melting Point

259 °F (EPA, 1998), 126 °C, Stable below the melting point ... Stable at least 34 days at pH 5-9 (22 °C)
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Mechanistic Elucidation of Dinoterb S Biological Actions

Cellular and Subcellular Interaction Pathways

Dinoterb's primary sites of action are the mitochondria in eukaryotic cells and chloroplasts in plant cells, where it interferes with critical electron transport and energy coupling processes.

This compound is classified as a classical uncoupler of oxidative phosphorylation wikipedia.orgwikipedia.org. Oxidative phosphorylation (OXPHOS) is the metabolic pathway in mitochondria that generates adenosine (B11128) triphosphate (ATP) by utilizing the energy released from the oxidation of nutrients aopwiki.orgbyjus.com. This process relies on the establishment of a proton-motive force (PMF) across the inner mitochondrial membrane, created by the electron transport chain pumping protons from the mitochondrial matrix into the intermembrane space aopwiki.orgmicrobenotes.comconductscience.com. ATP synthase then uses this proton gradient to synthesize ATP from adenosine diphosphate (B83284) (ADP) wikipedia.orgaopwiki.orgbyjus.comslideshare.net.

As an uncoupler, this compound disrupts this coupling by increasing the permeability of the inner mitochondrial membrane to protons herts.ac.ukresearchgate.netactanaturae.ru. This allows protons to leak back across the membrane, bypassing ATP synthase, effectively dissipating the proton gradient wikipedia.orgresearchgate.netdroracle.ai. Consequently, the energy that would normally be harnessed for ATP synthesis is instead released as heat droracle.aijodrugs.com. While electron transport and oxygen consumption may continue or even be stimulated, the crucial link between electron flow and ATP production is broken, leading to a severe reduction in cellular ATP levels wikipedia.orgaopwiki.orgdroracle.ai. This energetic dysfunction can significantly affect growth and cell proliferation aopwiki.org.

Beyond its primary role as an uncoupler, this compound has also been noted to interfere with respiratory oxygen consumption at higher concentrations researchgate.netcambridge.org. While uncouplers typically allow electron transport to proceed, their interaction with the mitochondrial membrane and potential effects on specific components of the electron transport chain (ETC) can lead to a more complex mode of action. The ETC consists of four major protein complexes (Complexes I, II, III, and IV) embedded in the inner mitochondrial membrane, which sequentially transfer electrons and pump protons byjus.comconductscience.comslideshare.netnih.gov. Although the primary effect of uncouplers is to dissipate the proton gradient, some dinitrophenol compounds, including this compound, can act as "inhibitory uncouplers," affecting electron transport at certain concentrations researchgate.net.

This compound rapidly inhibits photosynthesis in isolated, physiologically active chloroplasts and in whole plants wikipedia.orgresearchgate.netcambridge.org. Photosynthesis, occurring within chloroplasts, converts light energy into chemical energy in the form of ATP and NADPH through a series of reactions in the thylakoid membranes ebsco.comweber.edu. This process involves two primary photosystems, Photosystem I (PSI) and Photosystem II (PSII) ebsco.com.

This compound inhibits the Hill reaction in isolated chloroplasts researchgate.netresearchgate.net. The Hill reaction, first observed by Robert Hill, describes the light-dependent transfer of electrons from water to an electron acceptor, resulting in the production of oxygen weber.edu. In chloroplasts, the natural electron acceptor is NADP+, which is reduced to NADPH weber.edu. The inhibition of the Hill reaction by this compound indicates that the compound interferes with the photosynthetic electron transport pathway that originates from water splitting researchgate.netweber.edu.

Herbicides that inhibit the Hill reaction often do so by interfering with the electron transport chain between Photosystem II (PSII) and Photosystem I (PSI) researchgate.net. PSII is a multisubunit enzymatic complex located in the thylakoid membranes, responsible for capturing light energy, splitting water molecules to release oxygen, and initiating electron flow ebsco.comnih.gov. The electrons are then passed through an electron transport system, which generates ATP by establishing a proton gradient across the thylakoid membrane ebsco.com. This compound, similar to other dinitrophenol herbicides like 4,6-dinitro-o-cresol (B1670846) (DNOC), inhibits electron transport between the primary electron acceptor of PSII and the plastoquinone (B1678516) pool researchgate.net. This interference effectively blocks the flow of electrons from water, thereby disrupting the generation of ATP and NADPH, which are essential for carbon fixation in the Calvin cycle ebsco.comnih.govcas.cz.

Disruption of Photosynthesis in Chloroplasts

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) analysis is a fundamental concept in chemical biology and toxicology, aiming to identify the specific structural characteristics of a molecule that are responsible for its biological activity collaborativedrug.comimmutoscientific.comgardp.org. This analysis allows for the modification of a compound's effect or potency by altering its chemical structure wikipedia.org. Quantitative Structure-Activity Relationship (QSAR) builds upon SAR by establishing mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity wikipedia.orgnih.govmdpi.com. QSAR models can be used to predict the biological activity of new compounds and optimize existing ones collaborativedrug.commdpi.comresearchgate.net.

While the general principles of SAR and QSAR are well-established and applied in various fields, including herbicide development and toxicology nih.govresearchgate.netnih.govresearchgate.net, detailed research findings or specific data tables pertaining directly to the SAR and QSAR analyses of this compound were not explicitly found in the provided search results. However, as a dinitrophenol derivative, this compound's uncoupling activity is generally understood to be related to its lipophilicity and acidic nature, allowing it to transport protons across membranes actanaturae.rudroracle.ai. Further specific QSAR studies would typically involve correlating various physicochemical parameters (e.g., hydrophobicity, electronic properties, steric factors) of this compound and its analogs with their observed biological activities (e.g., uncoupling efficiency, photosynthetic inhibition) to develop predictive models.

Compound Names and PubChem CIDs

Correlative Studies of Molecular Structure with Biological Potency

The biological potency of this compound is intrinsically linked to its molecular structure. As a dinitrophenol derivative, its activity aligns with the known mechanisms of this class of compounds. Quantitative Structure-Activity Relationship (QSAR) analyses have been instrumental in understanding this correlation herts.ac.ukontosight.aiherts.ac.uk. These studies reveal that the specific arrangement of functional groups within the this compound molecule, particularly the tert-butyl group and the two nitro groups on the phenol (B47542) ring, contributes significantly to its herbicidal efficacy wikipedia.orgwikipedia.org.

Research has demonstrated this compound to be a highly potent compound among phenolic herbicides. For instance, in comparative studies using a phytotoxicity assay based on seed germination/root elongation (with Lepidium sativum) and the Vibrio fischeri Microtox® test, this compound consistently emerged as the most toxic compound, with similar EC50 values across both assays herts.ac.uk. This high toxicity underscores its significant biological potency, which is directly attributable to its structural features that facilitate its uncoupling mechanism wikipedia.orgherts.ac.uk.

The following table presents comparative toxicity data for this compound and other phenolic herbicides, highlighting this compound's relative potency:

CompoundAssayObservation/EC50 RangeCitation
This compoundL. sativum & Vibrio fischeriMost toxic compound herts.ac.uk
IoxynilSubmitochondrial Particle (SMP) Assay0.16 µM herts.ac.uk
2,4-DinitrophenolSubmitochondrial Particle (SMP) Assay6.7 µM herts.ac.uk
HydroxybenzonitrilesVibrio fischeri Microtox® testIoxynil > Bromoxynil > Chloroxynil herts.ac.ukherts.ac.uk

Influence of Hydrophobic, Electronic, and Hydrogen-Bonding Interactions on Activity

The biological activity of this compound, particularly its protonophoric uncoupling action, is critically influenced by a combination of hydrophobic, electronic, and hydrogen-bonding interactions herts.ac.ukherts.ac.uk. QSAR analyses have specifically highlighted the importance of these molecular descriptors in governing the toxic action of phenolic herbicides, including this compound herts.ac.ukherts.ac.uk.

Hydrophobic Interactions: The lipophilic nature of this compound, influenced by its tert-butyl group, is crucial for its ability to partition into and traverse biological membranes, such as the mitochondrial inner membrane ontosight.aiherts.ac.uk. This membrane permeability is a prerequisite for its uncoupling activity, as it allows the compound to shuttle protons across the lipid bilayer herts.ac.uk. The concept that anesthetic potency is related to oil/water solubility ratios (LogP) in QSAR models further emphasizes the role of hydrophobicity in biological activity ontosight.ai.

Electronic Interactions: The presence of electron-withdrawing nitro groups on the phenol ring significantly impacts this compound's electronic properties. These groups influence the acidity of the phenolic hydroxyl group, making it a proton donor, which is essential for its function as a protonophore herts.ac.uk. The electronic distribution within the molecule dictates its ability to bind and release protons, a key step in the uncoupling mechanism herts.ac.uk.

Hydrogen-Bonding Interactions: Hydrogen bonding plays a vital role in the proton transfer mechanism. The phenolic hydroxyl group in this compound can participate in hydrogen bonding, both as a donor and an acceptor, facilitating the transport of protons across the membrane herts.ac.uk. The ability of the molecule to form and break these bonds dynamically is integral to its protonophoric cycle herts.ac.ukwaterquality.gov.au.

These interactions collectively determine the efficiency with which this compound can disrupt the proton gradient, leading to its observed biological potency herts.ac.ukherts.ac.uk.

Protonophoric Uncoupling Mechanisms in Relation to Chemical Structure

This compound's mechanism of action is rooted in its capacity as a protonophore, a compound that facilitates the electrogenic transport of protons across biological membranes wikipedia.orgnih.govnormandata.eu. This process effectively uncouples oxidative phosphorylation from ATP synthesis in mitochondria and chloroplasts wikipedia.orgnih.govnormandata.eu.

The chemical structure of this compound, a dinitrophenol, is ideally suited for this mechanism. The phenolic hydroxyl group acts as a protonatable site, allowing the molecule to pick up a proton from the more acidic intermembrane space (or equivalent compartment in chloroplasts) herts.ac.uknormandata.eu. The hydrophobic nature of the molecule, enhanced by the tert-butyl substituent, enables the protonated form to readily diffuse across the lipid bilayer of the membrane herts.ac.uk. Once on the other side, in the less acidic matrix (or stroma), the proton is released herts.ac.uk. This continuous cycle of proton uptake and release, coupled with membrane diffusion, dissipates the proton gradient that is normally maintained by the electron transport chain, thereby preventing ATP synthase from producing ATP herts.ac.uknormandata.eu.

A purely mechanistic model for predicting protonophoric uncoupling activity (ECw) of organic acids suggests that all necessary input information can be derived directly from their chemical structure herts.ac.uk. This model considers the potential formation of heterodimers from the neutral and anionic monomeric forms of the uncoupler, and their subsequent permeation through the membrane herts.ac.uk. The findings for phenolic herbicides, including this compound, align with this protonophoric uncoupling mechanism, highlighting how the specific chemical structure dictates the ability to shuttle protons and disrupt cellular energy production herts.ac.uk.

Environmental Fate and Biotransformation of Dinoterb

Degradation Dynamics in Environmental Compartments

Photocatalytic Degradation in Aqueous Media

The photocatalytic degradation of Dinoterb in aqueous suspensions has been extensively investigated, particularly in the presence of titanium dioxide (TiO2) as a catalyst under UV irradiation. This process is considered a promising method for the complete oxidative mineralization of pollutants. researchgate.netlancs.ac.ukscispace.com

Studies have demonstrated the effectiveness of titanium dioxide (TiO2) in facilitating the photocatalytic degradation of this compound. The photocatalyst Degussa P25 has been identified as a highly efficient catalyst for this compound degradation when compared to other TiO2 photocatalysts tested. researchgate.netlancs.ac.uk The degradation kinetics of this compound have been thoroughly examined under various experimental conditions to assess the efficiency of this process. researchgate.netlancs.ac.uk

The efficiency of this compound's photocatalytic degradation is significantly influenced by several environmental parameters, including pH, catalyst concentration, and light intensity.

pH: The degradation of this compound has been observed to be most efficient under neutral pH conditions. Its degradation efficiency is notably reduced in both acidic and alkaline environments. researchgate.netlancs.ac.uk

Table 1: Influence of pH on this compound Photocatalytic Degradation Efficiency

pH ConditionDegradation Efficiency
NeutralMore efficient
AcidicLess efficient
AlkalineLess efficient

Light Intensity: The photocatalytic degradation of this compound is also affected by the intensity of the light source. Experiments have explored the degradation of this compound as a function of irradiation time under UV light. researchgate.netlancs.ac.uk Generally, increasing light intensity can enhance the photocatalytic rate by generating more electron-hole pairs, which are crucial for the degradation process. mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS) analysis of irradiated this compound samples has been instrumental in identifying the by-products formed during photocatalytic degradation. A significant photodegradation by-product identified is 2-isopropyl-4,6-dinitro-phenol. researchgate.netlancs.ac.uk This by-product was characterized based on its molecular ion and mass fragmentation pattern, and a probable degradation pathway for its formation has been proposed. researchgate.netlancs.ac.uk

Biotic Degradation in Soil and Sediment Systems

This compound is generally classified as non-persistent in both soil and water systems. herts.ac.uk In aerobic soil conditions, the typical half-life (DT50) for this compound degradation is approximately 10 days, further supporting its classification as non-persistent. herts.ac.ukherts.ac.uk However, its degradation in water sediment systems is considerably slower, with a 50% degradation observed over a period of 94 days. pic.int

Table 2: Effects of this compound on Soil Microbial Activities

Microbial Activity ParameterObserved EffectMagnitude
Substrate-Induced Respiration (SIR)Decrease22%
Dehydrogenase Activity (DHA)Decrease44%
Nitrogen Mineralization (Nmin)StimulationNot quantified (after 1-2 weeks)
Role of Environmental Factors (Temperature, Moisture, Organic Carbon) in Microbial Activity

Environmental factors such as temperature, moisture, and organic carbon content play a crucial role in influencing microbial activity in soil, which in turn affects the degradation and persistence of pesticides like this compound. Microbial processes are the primary drivers of organic carbon decomposition in soil, and their rates are influenced by these environmental variables. researchgate.netresearchgate.net

Research indicates that this compound can affect the rate of nitrification, with the magnitude of this effect varying depending on changes in temperature, moisture, and ammonium (B1175870) fertilization. jodrugs.com Generally, an increase in soil organic matter content can lead to higher microbial activity and an increased rate of pesticide degradation, as organic matter serves as an important source of nutrients for soil microbial populations. researchgate.net While higher temperatures can accelerate pesticide degradation, it is important to note that microbial activities can decline during hot, dry summer months and increase during cooler, wetter periods. carnegiescience.edu

Environmental Transport and Distribution Processes

The transport and distribution of this compound in the environment are governed by its inherent properties and interactions with soil, water, and air.

This compound exhibits low aqueous solubility, reported as 0.45 mg/L at 20 °C (at pH 5), and is considered practically insoluble in water. wikipedia.orgagropages.com This low solubility generally suggests limited mobility in soil. The Groundwater Ubiquity Score (GUS) leaching potential index for this compound is calculated at 2.38, placing it in a "Transition state," which implies a moderate potential for leaching, rather than being extremely high or low. herts.ac.uk However, some assessments have noted a lack of acceptable data for field studies on its mobility. pic.int The extent of herbicide leaching in soils is influenced by factors such as the application method, environmental conditions, and the properties of the herbicide molecule itself. mdpi.com Water-soluble pesticides are typically more susceptible to leaching into groundwater. researchgate.net

This compound is characterized as a highly volatile compound. herts.ac.uk Its vapor pressure is 20 mPa at 20 °C, with a calculated Henry's constant of 1.07 Pa m³ mol⁻¹. agropages.com This high volatility suggests a potential for significant volatilization from soil and plant surfaces into the atmosphere. herts.ac.ukusda.gov Volatilization losses can range from a few percent to over 50% of the applied dosage for various pesticides, depending on their properties, soil type, and environmental conditions. usda.gov Atmospheric transport can lead to the distribution of pesticides over considerable distances from their application sites. uu.nl

Adsorption to soil and sediment particulates is a key process influencing the environmental fate of this compound. An increase in the organic matter content of soils generally leads to higher sorption coefficients for pesticides. researchgate.net Non-specific adsorption of this compound to sediments has been observed. core.ac.uk For dinitrophenols, a class to which this compound belongs, the adsorption of the undissociated form to particulates is strong at low pH. However, at higher, environmentally relevant pH values (5.5–8), the sorption of dissociated anions is more limited, with more than half of the compound potentially remaining in the aqueous phase. inchem.org This pH-dependent adsorption can influence its retention in soil and its potential for transport.

Formation and Persistence of Environmental Metabolites

The formation of environmental metabolites is a critical aspect of understanding the persistence and ultimate fate of this compound.

While specific, detailed characterization of the reductive biotransformation products of this compound itself is not extensively documented in the provided search results, insights can be drawn from the metabolism of chemically related dinitrophenol compounds, such as dinitro-ortho-cresol (DNOC). For DNOC, the primary metabolic pathway involves the reduction of its nitro groups to amino groups, forming metabolites such as 6-amino-4-nitro-o-cresol and, to a lesser extent, 4-amino-6-nitro-o-cresol. These reductive biotransformation products can then undergo further oxidative degradation. inchem.org Given this compound's dinitrophenol structure, it is plausible that it undergoes similar reductive pathways in the environment, leading to the formation of amino-nitro derivatives.

In studies involving rat hepatocytes, supernatants preincubated with this compound exhibited a 150-fold increase in toxicity compared to the parent molecule. This finding strongly suggests that this compound undergoes biotransformation into more toxic metabolites within biological systems. nih.gov In rats, 98% of orally administered this compound was excreted in feces and urine within seven days, indicating active metabolism and elimination. agropages.com

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound:

PropertyValueReference
CAS Number1420-07-1 wikipedia.orgagropages.comherts.ac.uk
Molecular FormulaC₁₀H₁₂N₂O₅ wikipedia.orgagropages.comuni.lu
Molecular Weight240.21 g·mol⁻¹ wikipedia.orgagropages.com
Physical FormPale yellow solid wikipedia.orgagropages.com
Melting Point125.5–126.5 °C wikipedia.orgagropages.com
Aqueous Solubility (20 °C)0.45 mg/L (at pH 5) wikipedia.orgagropages.com
Vapour Pressure (20 °C)20 mPa agropages.com
Henry's Law Constant1.07 Pa m³ mol⁻¹ (calculated) agropages.com
GUS Leaching Potential2.38 (calculated, Transition state) herts.ac.uk

Ecotoxicological Assessments and Ecological Risk Characterization

Impacts on Terrestrial Ecosystems and Organisms

Dinoterb's presence in terrestrial ecosystems can lead to significant disruptions in ecological processes and adverse effects on a variety of organisms.

Effects on Soil Microbial Communities and Enzyme Activities

The health and functionality of soil ecosystems are heavily reliant on the activities of diverse microbial communities and their associated enzymes. This compound has been identified as toxic to soil microorganisms wikipedia.org. Research utilizing Herbogil, a formulation containing this compound, as a reference herbicide, has demonstrated considerable impacts on these vital soil communities herts.ac.ukfishersci.ca.

Enzyme ActivityObserved Effect of this compound (Herbogil)Reference
Dehydrogenase ActivitySignificant reduction (e.g., 44% decrease) herts.ac.uk
ParameterObserved Effect of this compound (Herbogil)Reference
Substrate-Induced Respiration (SIR)Significant reduction (e.g., 22% decrease) herts.ac.uk
Microbial BiomassGeneral reduction fao.org
ProcessObserved Effect of this compound (Herbogil)Reference
Nitrogen MineralizationSignificant stimulation (transient) herts.ac.ukfishersci.ca

Toxicity to Soil Invertebrates (e.g., Earthworms, Non-Target Arthropods)

Soil invertebrates, such as earthworms and non-target arthropods, play crucial roles in maintaining soil health and ecosystem functions. Preliminary data from ecotoxicological assessments indicate a risk to earthworms from exposure to this compound wikipedia.org. While specific information regarding the toxicity of this compound to bees and other non-target arthropods has been noted as having data gaps in some reports wikipedia.org, related dinitrophenol compounds like DNOC are known to be acutely toxic to honey bees fishersci.ca. This compound has been used as a reference item in earthworm toxicity studies, with tested concentrations up to 27.00 mg/kg in artificial soil made-in-china.com.

Phytotoxic Effects on Non-Target Plant Species

The herbicidal nature of this compound necessitates an evaluation of its effects on non-target plant species, particularly concerning crucial life stages like seed germination and early seedling growth.

Seed Germination and Root Elongation Bioassays (e.g., Lepidium sativum)

This compound has been assessed for its phytotoxic effects on non-target plant species through bioassays focusing on seed germination and root elongation. Studies utilizing Lepidium sativum (garden cress) have demonstrated that this compound is a potent phytotoxic agent. In comparative assays involving various phenolic herbicides, this compound was identified as the most toxic compound to L. sativum based on effective concentration (EC50) values derived from seed germination and root elongation assays unive.itnih.govresearchgate.net. Root elongation is generally considered a more sensitive endpoint for assessing phytotoxicity compared to seed germination nih.govnih.gov.

While specific EC50 values for Lepidium sativum were not explicitly detailed in the provided snippets, the research highlights this compound's significant inhibitory capacity on early plant development.

Aquatic Ecotoxicity and Hydrobiont Responses

The impact of this compound on aquatic ecosystems is a critical area of ecotoxicological assessment, encompassing its toxicity to aquatic organisms and its influence on fundamental biological processes.

Toxicity to Fish and Aquatic Invertebrates (e.g., Daphnia)

Algal Growth Inhibition and Photosynthetic System Perturbations

Table 1: Effects of this compound on Algal Species

Algal SpeciesThis compound ConcentrationObserved EffectReference
Botryococcus braunii0.1 mg/L52.8% reduction in algal biomass tamu.edu
Decrease in hydrocarbon content (34.9% to 30.0%) tamu.edu
Nannochloris oculataNot specifiedNo significant effect on algal growth researchgate.netufl.edu
Reduction in lipid content to 6.03% researchgate.netufl.edu

Mesocosm and Field-Scale Ecotoxicological Studies

Comprehensive mesocosm and field-scale ecotoxicological studies specifically investigating this compound are largely absent, with reports indicating substantial gaps in the available data herts.ac.ukrivm.nl. While mesocosm studies are recognized as valuable tools for assessing the environmental effects of chemicals under more ecologically realistic conditions, combining environmental realism with a degree of controlled parameters mst.dknih.gov, their application for this compound appears limited or not publicly documented in the provided information. Challenges in conducting such studies for groundwater ecosystems, including difficulties with degradation studies in subsurface sediments and maintaining relevant experimental conditions, have been cited as reasons for a lack of data for certain substances like this compound in this context rivm.nl.

Bioaccumulation and Trophic Transfer Potential

The potential for a chemical to bioaccumulate in organisms and subsequently transfer through trophic levels is a key aspect of its environmental risk characterization. This compound is not anticipated to persist in soil or water systems, which generally implies a lower propensity for bioaccumulation herts.ac.uk. Bioaccumulation encompasses the uptake of a chemical by an organism from all exposure routes, including water and food, whereas bioconcentration (quantified by the Bioconcentration Factor, BCF) specifically refers to uptake from water kevinbrix.comsfu.ca. Trophic transfer describes the movement of a substance through a food web, potentially leading to biomagnification at higher trophic levels kevinbrix.comresearchgate.net. However, despite the general principles governing bioaccumulation and trophic transfer for various chemicals, specific data, such as measured Bioconcentration Factors (BCFs) or empirical evidence of trophic magnification for this compound, were not found in the provided search results. This indicates a significant data gap in comprehensively assessing this compound's potential to accumulate in organisms and transfer through food chains.

Mammalian Toxicology and Human Health Risk Considerations

Systemic Toxicity and Organ-Specific Effects

Exposure to Dinoterb can lead to a range of systemic and organ-specific toxic effects.

Acute exposure to this compound can result in early manifestations such as fever, sweating, thirst, headache, and confusion. Common physiological responses include elevations in blood pressure, pulse, and respiratory rate. Severe exposure may progress to restlessness, seizures, and coma. Other signs and symptoms can include dyspnea (shortness of breath), deep and rapid breathing, flushed or bluish skin, pulmonary edema, nausea, vomiting, and abdominal pain. noaa.gov Dermal exposure to this compound can cause yellow staining of the skin and may produce burns. noaa.gov Effects of exposure can be delayed from several hours to up to two days. noaa.gov

Studies investigating the myelosuppressive effects of this compound on human granulomonocytic progenitor cells (CFU-GM) in vitro have shown moderate direct toxicity. nih.gov When cells were cultured in liquid media for more than 14 days, this compound's toxicity appeared delayed but increased compared to other tested compounds like atrazine. nih.gov Furthermore, supernatants from rat hepatocytes preincubated with this compound for 24 hours exhibited a 150-fold increase in toxicity compared to the parent molecule, indicating potential for biotransformation into more toxic metabolites. This increased toxicity correlated directly with toxicity observed in the rat hepatocytes themselves. nih.gov

This compound exposure can lead to both renal (kidney) and hepatic (liver) injury. jodrugs.comnoaa.gov Liver injury, potentially with associated jaundice, and kidney failure have been noted in cases of severe exposure. noaa.gov Impairment of liver function and renal tubular injury have been reported following acute dermal and inhalational exposure to similar dinitrophenol agents like dinoseb (B1670700), with observations including yellowish discoloration of the urine and elevated blood urea (B33335) nitrogen (BUN). jodrugs.com

This compound belongs to the dinitrophenol family of compounds, which are known for their mechanism of action as uncouplers of oxidative phosphorylation. herts.ac.ukwikipedia.orgjodrugs.comjodrugs.comwikipedia.org Symptoms of this compound poisoning are similar to those observed with other dinitrophenol or dinitro-o-cresol (B74238) compounds, such as Dinoseb. jodrugs.comjodrugs.com These shared symptoms include nausea, vomiting, abdominal pain, marked thirst, fatigue, diaphoresis, facial flushing, tachycardia, hyperthermia, respiratory distress, cyanosis, restlessness, anxiety, muscular cramping, excitement, coma, and convulsions. jodrugs.comjodrugs.com

In terms of acute oral toxicity, this compound has an LD50 of 62 mg/kg in rats, making it a highly toxic substance. pic.int While highly toxic, this compound is considered somewhat less toxic on a weight basis than Dinoseb. jodrugs.com Comparative studies on the phytotoxicity of dinitrophenols have shown that this compound is generally the most toxic among compounds like DNOC and 2,4-Dinitrophenol, with toxicity increasing with the size of an alkyl ortho substituent on the benzene (B151609) ring. unive.it

The following table summarizes the acute oral toxicity (LD50) for this compound and related dinitrophenol compounds:

CompoundSpeciesRoute of ExposureLD50 (mg/kg)Reference
This compoundRatOral26 wikipedia.org
This compoundRatOral62 pic.int
This compoundMouseOral25 pic.int
This compoundRabbitOral28 pic.int
This compoundGuinea pigDermal150 lgcstandards.com

Reproductive and Developmental Toxicology

This compound is classified as a substance that should be regarded as if it impairs fertility in humans and may cause harm to the unborn child (R61 classification). herts.ac.ukpic.intrivm.nllgcstandards.com

While specific reproductive studies for this compound in humans or experimental animals were not found in some reviews, closely related compounds like Dinoseb have been extensively studied. jodrugs.com Dinoseb is known to be embryotoxic, fetotoxic, and teratogenic in experimental animals. jodrugs.com It has also been shown to inhibit the development of sperm and male fertility in rats. jodrugs.com

Studies on Dinoseb in pregnant rats demonstrated maternal toxicity, evidenced by significantly decreased body weight gain and reduced food consumption. nih.gov Lower fetal weights and delayed skeletal ossification were observed in Dinoseb-treated groups. nih.gov The teratogenic potential of Dinoseb was confirmed by increased incidences of fetuses with external and skeletal malformations, including microphthalmia, at maternally toxic gavage doses. nih.gov However, feeding doses of Dinoseb up to 200 ppm did not induce teratogenicity in the same study, suggesting a narrow exposure range for malformations. nih.gov

The classification of this compound with R61 indicates a strong presumption that human exposure may result in developmental toxicity, based on clear results in appropriate animal studies where effects were observed in the absence of marked maternal toxicity, or at similar dose levels to other toxic effects but not as a secondary non-specific consequence. rivm.nl

Fertility Impairment Mechanisms

This compound is identified as a reproductive toxin, and a risk of reproductive-toxic action is suspected for this compound haz-map.comdguv.de. It is explicitly listed among pesticides recognized as reproductive toxicants nih.gov. While specific, detailed mechanisms of fertility impairment directly attributable to this compound are not extensively documented, studies on dinoseb, a structurally similar dinitrophenol, provide insights into potential pathways. Dinoseb has been observed to cause developmental toxicity, embryotoxicity, and male sterility in laboratory animals jodrugs.comjodrugs.com.

More broadly, pesticides, including those with endocrine-disrupting properties like some dinitrophenols, can impair fertility through various mechanisms:

Direct Damage to Gametes: Pesticides may directly damage spermatozoa, impacting male fertility sjweh.fi.

Cellular Dysfunction: They can alter the function of Sertoli cells or Leydig cells, which are crucial for spermatogenesis and hormone production in males sjweh.fi.

Endocrine Disruption: A significant mechanism involves the disruption of the endocrine system's hormonal regulation. This can occur at multiple stages, including hormone synthesis, release, storage, transport, clearance, receptor recognition and binding, thyroid function, and central nervous system control sjweh.finih.gov. Endocrine-disrupting chemicals (EDCs) can mimic natural hormones, such as estrogen, binding to their receptors and leading to hormonal imbalances frontiersin.org.

Ovulation Interference: EDCs can interfere with the release and timing of Luteinizing Hormone (LH), thereby altering the ovulation process in females frontiersin.org.

Oxidative Stress and Follicular Development: Exposure to certain EDCs can induce oxidative stress in ovarian tissues, leading to cellular damage and impaired function. This disruption can affect the development of ovarian follicles and directly toxic to gametes, reducing their numbers and quality frontiersin.org.

Epigenetic Alterations: EDCs may deregulate epigenetic patterns by altering the activity of methylation enzymes (e.g., DNA methyltransferases, DNMTs) and DNA demethylation enzymes (e.g., ten-eleven translocation, TET proteins). Such alterations can lead to transcriptional changes that underlie various reproductive disorders frontiersin.org.

Absorption, Distribution, and Biotransformation in Mammalian Systems

Routes of Absorption (Ingestion, Inhalation, Dermal)

This compound can enter mammalian systems through multiple exposure routes, including ingestion, inhalation, and absorption through intact skin jodrugs.com. The acute oral toxicity of this compound is high, with an reported LD50 of 62 mg/kg in rats jodrugs.com. Dermal absorption is also a notable route of exposure, as evidenced by a dermal LD50 of 150 mg/kg in guinea pigs herts.ac.uklgcstandards.com. Dermal contact with dinitrophenols, including this compound, can result in a characteristic yellowish staining of the skin noaa.gov. Inhalation of this compound dust or its thermal decomposition products can lead to systemic absorption via the respiratory tract jodrugs.comjodrugs.com.

In Vivo Metabolic Pathways and Excretion (e.g., Nitro Group Reduction, Alkyl Oxidation, Conjugation)

In mammalian systems, alkyl dinitrophenols like this compound undergo biotransformation primarily through a combination of nitro group reduction and alkyl group oxidation, followed by subsequent conjugation reactions dguv.de.

Nitro Group Reduction: This is a common metabolic pathway for nitroaromatic compounds. The nitro group (NO2) undergoes a six-electron reduction, sequentially forming nitroso- (-NO), N-hydroxylamino- (-NHOH), and ultimately amino- (-NH2) functional groups nih.gov. These reduction reactions are catalyzed by various nitroreductases, which facilitate the transfer of electrons to the nitro group nih.gov.

Alkyl Oxidation: Alongside nitro reduction, oxidation of the alkyl group is another significant metabolic pathway for dinitrophenols dguv.de. For instance, in mononitrotoluenes, methyl group oxidation is a primary metabolic route nih.gov.

Conjugation Reactions: Following these initial biotransformation steps, the metabolites often undergo conjugation reactions. These can involve enzymes such as N-acetyltransferases or sulfotransferases, which attach polar molecules to the metabolites, facilitating their excretion nih.gov.

Excretion studies in rats administered 14-C labeled this compound demonstrated that approximately 98% of the administered radioactivity was eliminated from the body within 168 hours, primarily through urine and feces dguv.deherts.ac.ukherts.ac.uk.

Toxicity of Mammalian Biotransformation Products

Research indicates that the biotransformation of this compound in mammalian systems can lead to the formation of metabolites with significantly increased toxicity compared to the parent compound. Notably, supernatants derived from rat hepatocytes that had been preincubated with this compound exhibited a 150-fold increase in toxicity when compared to the original this compound molecule nih.gov. This finding suggests that metabolic processes can activate this compound into more potent toxic species.

The primary mechanism of acute toxicity for this compound and other dinitrophenols is the uncoupling of oxidative phosphorylation within cellular mitochondria jodrugs.comjodrugs.comdguv.de. This process disrupts the normal cellular energy production pathway by preventing the conversion of adenosine (B11128) diphosphate (B83284) (ADP) to adenosine triphosphate (ATP) jodrugs.comdguv.de. Instead, the energy derived from metabolism is dissipated as heat, leading to an increase in body temperature jodrugs.comdguv.de. This uncoupling effect can broadly influence all energy-dependent biochemical processes throughout the body dguv.de.

While specific toxic metabolites of this compound are not fully characterized in all sources, for other dinitrophenols such as 2,4-dinitrophenol, nitro reduction yields metabolites like 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol (B85986) wikipedia.org. Furthermore, the hydroxylamino intermediates formed during the nitro reduction of xenobiotics can undergo further conjugation reactions, potentially generating reactive ions that are capable of forming covalent DNA adducts or producing reactive oxygen species, thereby contributing to genotoxicity nih.gov.

Advanced Analytical Methodologies for Dinoterb and Its Metabolites

Advanced Chromatographic Techniques for Trace Analysis

Chromatographic methods, particularly when coupled with mass spectrometry, are indispensable for the separation, identification, and quantification of Dinoterb in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Multi-Matrix Residue Determination (e.g., Agricultural Products, Livestock, Seafood)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a robust and widely adopted method for the determination of this compound and related dinitrophenols, such as dinoseb (B1670700), in diverse sample types including agricultural products, livestock products, and seafood nih.govresearchgate.netresearchgate.net. This technique offers high sensitivity and selectivity, crucial for trace residue analysis.

A common approach involves a streamlined sample preparation. Agricultural samples are typically extracted with acetone (B3395972), with phosphoric acid sometimes added for specific matrices like rice, soybean, and tea leaf. The crude extract is then partitioned with hexane (B92381) and saturated sodium chloride solution. For livestock products and seafood, a mixture of acetone, hexane, water, and sodium chloride is used for extraction, followed by collection of the organic layer. A clean-up step is often performed using a PSA mini column to remove interfering matrix components nih.govresearchgate.netresearchgate.net.

The LC separation is commonly achieved on a C18 column, utilizing a mobile phase such as methanol-water (19:1) containing a small percentage of acetic acid (e.g., 0.005 v/v%). Detection is performed using mass spectrometry with negative ion electrospray ionization (ESI) in multiple reaction-monitoring (MRM) mode nih.govresearchgate.netresearchgate.neteurl-pesticides.eudergipark.org.tr. This allows for the selective detection of this compound by monitoring specific precursor-to-product ion transitions. For instance, this compound can be detected with a precursor ion at m/z 239 and product ions at m/z 136 and 207 eurl-pesticides.eu.

Research findings demonstrate the efficacy of LC-MS/MS for this compound analysis:

Table 1: Performance Characteristics of LC-MS/MS for this compound and Dinoseb Analysis

ParameterValue (this compound/Dinoseb)MatrixReference
Linearity Range0.0005 to 0.04 µg/mLVarious agricultural products, livestock, seafood nih.govresearchgate.netresearchgate.net
Average Recoveries (n=5)77-111%20 kinds of agricultural products, livestock, seafood (fortified at MRLs) nih.govresearchgate.netresearchgate.net
Relative Standard Deviations2-15%20 kinds of agricultural products, livestock, seafood (fortified at MRLs) nih.govresearchgate.netresearchgate.net
Limits of Quantitation (LOQ)0.001 µg/gAgricultural products, livestock, seafood nih.govresearchgate.netresearchgate.net
LOQ (modified QuEChERS)0.05-0.56 µg/kgAgricultural products nih.gov
Recoveries (modified QuEChERS)70.51-113.20%Agricultural products nih.gov
RSDs (modified QuEChERS)1.6-11.2%Agricultural products nih.gov

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) pretreatment method coupled with LC-MS/MS has also been developed for the simultaneous determination of this compound and other pesticides in agricultural products. This method involves the use of solid phase extractants like PSA, C18, and GCB for sample purification, achieving good linearity (correlation coefficients > 0.991) and satisfactory recoveries and relative standard deviations nih.gov.

Gas-Liquid Chromatography (GLC) for Soil and Product Analysis

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), has been historically and continues to be a relevant technique for the analysis of this compound, particularly in product analysis and for certain environmental matrices like soil fao.org. For dinitrophenol pesticides, including this compound, dinoseb, and 4,6-dinitro-o-cresol (B1670846) (DNOC), GC methods have been developed for their determination in various matrices, such as citrus fruits researchgate.net.

In some GLC applications, methylation of these dinitrophenol pesticides using agents like trimethylsilyldiazomethane (B103560) (TMSD) may be employed to improve their volatility and chromatographic behavior researchgate.net. Samples are typically extracted by homogenization with acetone, followed by extraction with dichloromethane (B109758) after acetone evaporation. Clean-up steps, such as silica (B1680970) gel columns, are often incorporated before GC analysis researchgate.net.

The Collaborative International Pesticides Analytical Council (CIPAC) has specified GLC methods for this compound analysis, such as method 238/TC/M/3, which outlines procedures for determining the relative retention time of this compound against an internal standard fao.org. While LC-MS/MS often offers broader scope and superior sensitivity for many pesticide classes, GC remains valuable, especially for low-molecular weight species, and can be coupled with various detectors including mass spectrometry (GC-MS), thermal conductivity detectors (TCD), and flame ionization detectors (FID) researchgate.netamericanpharmaceuticalreview.com.

Electrochemical Sensing and Detection Methods

Electrochemical methods provide an alternative and often complementary approach for the detection of this compound, offering advantages such as cost-effectiveness and rapid analysis.

Differential Pulse Adsorptive Stripping Voltammetry

Differential Pulse Adsorptive Stripping Voltammetry (DPASV) is a sensitive electrochemical technique that has been successfully applied for the determination of dinitrophenolic herbicides, including this compound (DTB) and dinoseb (DSB) nih.govjst.go.jpiupac.org. This method relies on the preconcentration of the analyte onto an electrode surface through adsorption, followed by a stripping step where the accumulated analyte is oxidized or reduced, producing a measurable current signal.

Systematic studies have been conducted to optimize various experimental conditions, including pH and accumulation variables, to maximize the adsorptive stripping response nih.govjst.go.jp. The electrochemical behavior of this compound can be investigated through techniques like cyclic voltammetry, revealing its oxidation and reduction properties researchgate.net. For determination, the anodic response corresponding to the irreversible oxidation of the phenolic moiety in the this compound molecule is often selected, which is typically adsorption-controlled researchgate.net.

Application of Modified Electrodes (e.g., Clay Modified Carbon Paste Electrodes)

The sensitivity of electrochemical methods can be significantly enhanced through the application of modified electrodes. Clay Modified Carbon Paste Electrodes (CMCPE) have shown considerable promise for the determination of this compound and dinoseb nih.govjst.go.jpdbcls.jpacs.orgfrontiersin.org. The incorporation of clay minerals into the carbon paste matrix provides a larger surface area, enhanced adsorption properties, and improved electron transfer kinetics, leading to a significant improvement in analytical sensitivity compared to bare carbon paste electrodes nih.govjst.go.jp.

Using CMCPE, a linear response for this compound has been observed over a wide concentration range with very low detection limits. The interference from other herbicides and common ions on the stripping signals of this compound has also been evaluated to ensure method robustness nih.govjst.go.jp. This method has been successfully applied to estimate this compound in environmental samples nih.gov.

Table 2: Performance Characteristics of Differential Pulse Adsorptive Stripping Voltammetry for this compound

Electrode TypeLinear Range (M)Detection Limit (M)Accumulation Time (s)Reference
Clay Modified Carbon Paste Electrode (CMCPE)6 x 10⁻¹⁰ to 6 x 10⁻⁷5.4 x 10⁻¹⁰100 nih.govjst.go.jp
Bare Carbon Paste Electrode (CPE)(Less sensitive)(Higher)- nih.govjst.go.jp

Spectroscopic and Hybrid Analytical Approaches

Beyond the highly prevalent LC-MS/MS, other spectroscopic and hybrid analytical approaches contribute to the characterization and trace analysis of this compound. Mass spectrometry itself, particularly tandem mass spectrometry (MS/MS), serves as a powerful spectroscopic tool for detailed structural elucidation and fragmentation studies of this compound. Research has explored the fragmentation reactions of deprotonated this compound molecules using electrospray ionization in negative mode (ESI-N) tandem mass spectrometry, combined with quantum chemistry modeling to understand the fragmentation pathways researchgate.net. A major fragmentation pathway for deprotonated this compound involves the elimination of an alcohol molecule, with an oxygen atom originating from a nitro group researchgate.net.

While less sensitive for trace analysis compared to electrochemical methods or LC-MS/MS, traditional spectroscopic techniques like UV-Vis spectrophotometry can be employed for this compound detection, especially at higher concentrations or in conjunction with separation techniques. Studies have shown that electrochemical detection methods generally offer higher sensitivities than UV-techniques for dinitrophenols, including this compound researchgate.net.

The combination of different analytical principles, forming "hybrid" approaches, is a recurring theme in modern analytical chemistry. LC-MS/MS, as detailed previously, is a prime example of such a hybrid technique, combining chromatographic separation with mass spectrometric detection. Similarly, the use of modified electrodes in voltammetry, such as clay-modified carbon paste electrodes, can be considered a hybrid approach, integrating material science with electrochemical sensing to enhance analytical performance acs.orgfrontiersin.org.

UV-Visible Spectroscopy in Degradation Kinetic Studies

UV-Visible (UV-Vis) spectroscopy is a widely employed technique for investigating the degradation kinetics of this compound and similar compounds. This method leverages the chromophoric properties of this compound, allowing for the monitoring of its concentration depletion over time by measuring changes in absorbance. For instance, in photocatalytic degradation studies of this compound and related herbicide derivatives like Dinoseb, UV analysis, often coupled with High-Performance Liquid Chromatography (HPLC), has been used to track the degradation process.

The application of UV-Vis spectroscopy in degradation kinetic studies involves examining various experimental parameters that influence the degradation rate. These parameters can include:

Parameter StudiedDescription
Catalyst Type Evaluation of different photocatalysts (e.g., various TiO₂ types) efficiency.
Catalyst Concentration Impact of varying catalyst dosage on degradation rate.
Substrate Concentration Influence of initial this compound concentration on degradation kinetics.
Reaction pH Effect of pH conditions (acidic, neutral, alkaline) on degradation efficiency.
Irradiation Time Monitoring absorbance changes as a function of exposure to light.
Electron Acceptors Assessment of substances like hydrogen peroxide that can enhance degradation.

For Dinoseb, a compound structurally similar to this compound, efficient degradation was observed at acidic pH, and its photocatalysis followed pseudo-first-order kinetics. The absorbance of Dinoseb during degradation was monitored at 375 nm, suggesting that this compound, also a dinitrophenol, would exhibit similar characteristic absorption in the UV-Vis range suitable for kinetic analysis. UV-Vis spectroscopy provides valuable data for determining reaction rate constants and evaluating catalyst efficiency, offering critical insights into the degradation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the qualitative and quantitative analysis of degradation products of this compound. GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the resolution of complex mixtures into individual components and their subsequent characterization.

In studies investigating the photocatalytic degradation of this compound, GC-MS analysis of irradiated samples has been instrumental in identifying by-products. A notable degradation product identified through GC-MS is 2-isopropyl-4,6-dinitro-phenol. The identification of this by-product was achieved by analyzing its molecular ion and characteristic mass fragmentation pattern. Furthermore, comparing these mass spectra against established libraries, such as the National Institute of Standards and Technology (NIST) library, and cross-referencing with retention times from known standards, significantly aids in confirming the identity of unknown degradation products.

The comprehensive data obtained from GC-MS analyses enables researchers to propose probable degradation pathways for this compound and its derivatives. This detailed understanding of transformation products is vital for assessing the environmental impact and persistence of the parent compound and its breakdown constituents.

Regulatory Frameworks and Policy Implications for Dinoterb

Historical Regulatory Decisions and Bans

Regulatory agencies in Europe and the United States have taken strong stances against the use of Dinoterb based on evaluations of the available scientific data.

European Union Non-Approval and Withdrawal of Authorizations

The European Union formally banned the use of this compound as a plant protection product through Commission Decision 98/269/EC, issued on April 7, 1998. europa.eueuropa.eu This decision mandated the withdrawal of all authorizations for plant protection products containing this compound. pic.intab.gov.tr The non-inclusion of this compound in Annex I to Council Directive 91/414/EEC effectively prohibited its marketing and use within the EU member states. pic.int

The decision was based on a risk and hazard evaluation which concluded that this compound failed to meet the safety requirements outlined in the directive. pic.int Key concerns cited in the evaluation leading to this ban are summarized below. pic.int

Area of ConcernSpecific Findings and Data Gaps
Human Health Protection - Teratogenicity: Classified as potentially causing harm to the unborn child.
- Risk Assessment Data Gaps: Inability to assess operator and consumer risk due to the absence of an Acceptable Operator Exposure Level (AOEL) and an Acceptable Daily Intake (ADI).
Environmental Protection - Ecotoxicity: High risk identified for birds, mammals, fish, daphnia, earthworms, and soil microorganisms.
- Environmental Fate Data Gaps: Insufficiently documented degradation in soil and a lack of acceptable field study data on mobility.

Member states were required to withdraw authorizations within six months of the decision, with a potential grace period for the disposal and use of existing stocks not to exceed 18 months. pic.int

United States Environmental Protection Agency (EPA) Suspension Actions

In the United States, all registrations for pesticide products containing this compound were suspended by the Environmental Protection Agency (EPA) in 1986. nih.gov This action effectively halted the legal sale, distribution, and use of the herbicide in the country. The suspension of this compound was part of a broader regulatory scrutiny of dinitrophenol pesticides during that period. It is important to distinguish this compound from the chemically related compound dinoseb (B1670700), which was also subject to an emergency suspension by the EPA in October 1986 due to identified health risks. crowell.com

International Conventions and Classifications

Globally, this compound is recognized as a hazardous substance by major international health organizations. The World Health Organization (WHO) provides a widely accepted framework for categorizing pesticides based on their acute hazard.

The WHO's Recommended Classification of Pesticides by Hazard identifies the technical grade of this compound as Class IB , signifying it as "Highly Hazardous". nih.goviloencyclopaedia.org This classification is based on the acute oral and dermal toxicity of the active ingredient and serves as a critical guide for national regulatory authorities in assessing the risk posed by pesticide formulations. who.intfao.org

Classification SystemBodyClassification for this compoundHazard Level
Recommended Classification of Pesticides by HazardWorld Health Organization (WHO)Class IBHighly Hazardous

Current Data Gaps in Regulatory Risk Assessment

The primary driver behind the restrictive regulatory actions on this compound has been the significant lack of comprehensive data required for a complete and modern risk assessment. These deficiencies prevent regulators from establishing safe exposure levels for humans and fully understanding the herbicide's environmental impact.

Absence of Acceptable Operator Exposure Levels (AOEL) and Acceptable Daily Intakes (ADI)

A critical deficiency in the toxicological dossier for this compound is the absence of established health-based guidance values. pic.int

Acceptable Operator Exposure Level (AOEL): There is no established AOEL for this compound. pic.int The AOEL represents the maximum amount of an active substance to which an operator can be exposed daily over a lifetime without appreciable health risk. bayer.comchemsafetypro.com Its absence makes it impossible to conduct a reliable risk assessment for individuals who handle and apply the pesticide. pic.int

Acceptable Daily Intake (ADI): Similarly, no official ADI has been determined for this compound. pic.int The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. bund.deeuropa.eu Without an ADI, the risk to consumers from potential residues in food cannot be evaluated. pic.int

The inability to establish these crucial safety thresholds was a key factor in the European Union's decision to prohibit the use of this compound. pic.int

Deficiencies in Field Study Data for Environmental Fate

Beyond the human health data gaps, the environmental risk assessment for this compound is hampered by a lack of adequate field data. pic.int The evaluation by the European Commission highlighted that the degradation of this compound in soil was not sufficiently documented. pic.int

Potential Therapeutic and Novel Applications

Anti-Cancer Activity and Mechanisms

Dinoterb is identified as a potent anti-cancer agent, demonstrating efficacy against various tumor types. It has been shown to exhibit anti-tumor activity, making it a promising candidate for further investigation in cancer treatment. biosynth.com

Research findings indicate its effectiveness against specific cancer cell lines, as summarized in the table below:

Cell TypeObserved EffectSource
Chinese hamster ovary cellsParticularly effective biosynth.com
Human leukemia cellsParticularly effective biosynth.com

Kinase Inhibition and Apoptosis Induction in Cancer Cells

A significant aspect of this compound's anti-cancer mechanism is its classification as a kinase inhibitor. biosynth.com Kinases are enzymes crucial for regulating cell survival and apoptosis through phosphorylation, a process that can activate or deactivate proteins. nih.govnews-medical.net In cancerous cells, dysregulated kinase activity often promotes tumor cell growth and survival by activating downstream signaling pathways, thereby driving cancer initiation and progression. nih.gov

The inhibition of protein kinases by compounds like this compound can prevent the proliferation of cancer cells. news-medical.net Specifically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. biosynth.com Apoptosis is a fundamental process essential for maintaining cellular homeostasis, and its disruption is a critical factor in the onset and progression of cancer, as cancer cells frequently develop mechanisms to evade this process, contributing to therapeutic resistance. nih.gov By inhibiting receptor tyrosine kinases, for instance, compounds can suppress pro-survival pathways and trigger apoptosis in various cancer cell lines. nih.gov

Cell Cycle Inhibition

Another key mechanism contributing to this compound's anti-cancer activity is its ability to inhibit the cell cycle. biosynth.com The cell cycle is a tightly regulated series of events that governs cell growth and division. khanacademy.org In cancer, these regulatory mechanisms often fail, leading to uncontrolled cell division and tumor formation. khanacademy.orgnews-medical.net

By inhibiting the cell cycle, this compound prevents cancer cells from dividing and growing. biosynth.com Inhibitors of cyclin-dependent kinases (CDKs), which play vital roles in cell cycle progression, can disrupt critical checkpoints in the cell cycle, thereby halting tumor cell proliferation and leading to cell cycle arrest. news-medical.netmdpi.com For example, 2,4-dinitrophenol, a related dinitrophenol compound, has been observed to induce G1 phase arrest and apoptosis in human pulmonary adenocarcinoma cells by decreasing cyclin proteins and cyclin-dependent kinase (CDK) levels while increasing the cyclin-dependent kinase inhibitor (CDKI) p27. nih.gov This highlights a potential mode of action for dinitrophenol compounds like this compound in disrupting the cell cycle.

Research into Medicinal Preparations and Future Prospects

This compound has been utilized in medicinal preparations as an inhibitor of protein kinases implicated in cancer development. biosynth.com The inherent anti-tumor activity of this compound positions it as a promising candidate for continued research in the development of new cancer treatments. biosynth.com

The ongoing search for novel therapeutic strategies that can effectively intervene in aberrant signaling pathways, particularly by modulating kinase activity, remains a central focus in current oncology research. nih.gov The potential of compounds like this compound to target these pathways underscores their significance for future medicinal applications. The broader field of anti-cancer research is continuously exploring new molecules and mechanisms, with a focus on developing agents that can specifically target tumor cells while minimizing adverse effects. researchgate.net

Conclusion and Future Research Trajectories

Synthesized Understanding of Dinoterb's Complex Profiles

This compound (2-tert-butyl-4,6-dinitrophenol) is a synthetic dinitrophenol herbicide known for its non-systemic, contact action. herts.ac.uk Its primary mechanism of action involves the disruption of fundamental cellular energy processes. nih.gov In mitochondria, it acts as an uncoupler of oxidative phosphorylation at low concentrations, while at higher concentrations, it inhibits the electron transport chain. nih.gov Similarly, in chloroplasts, it inhibits photosynthesis near photosystem II. nih.gov This dual-front assault on cellular respiration and photosynthesis underpins its effectiveness as a broad-leaved weed herbicide. herts.ac.uknih.gov

The environmental profile of this compound is characterized by low aqueous solubility and high volatility. herts.ac.uk It is not expected to be persistent in soil or water systems, with biodegradation being a significant environmental fate process. herts.ac.uknih.gov A reported biodegradation half-life of 68 days in solid aqueous suspension tests supports this. nih.gov Despite its limited persistence, this compound exhibits high to moderate toxicity to a range of organisms, with a particularly high acute toxicity noted in fish. herts.ac.uk For mammals, it demonstrates high acute oral toxicity and is suspected to be a reproductive or developmental toxin. herts.ac.ukwikipedia.org This combination of high toxicity and moderate persistence presents a complex risk profile that necessitates a cautious approach, reflected in its banned status in the European Union and suspension in the United States. wikipedia.org

PropertyValue
Chemical Formula C₁₀H₁₂N₂O₅
Molar Mass 240.215 g·mol⁻¹
Appearance Pale yellow solid nih.gov
Mechanism of Action Uncoupler of oxidative phosphorylation herts.ac.uknih.gov
Persistence Not expected to be persistent herts.ac.uk
Regulatory Status Banned in the EU, Suspended in the US wikipedia.org

Critical Research Needs and Unaddressed Questions

Despite its restricted use, significant knowledge gaps concerning this compound's environmental and toxicological impacts remain. herts.ac.uk A primary area of concern is the incomplete ecotoxicological database. herts.ac.uk While acute toxicity is established for some species, there is a pressing need for comprehensive studies on chronic, sublethal effects on a wider array of non-target organisms, including soil microorganisms, invertebrates, and amphibians.

A significant unaddressed question revolves around the identity, fate, and toxicity of its environmental transformation products. researchgate.netwhiterose.ac.uk The metabolism of dinitrophenols can involve the reduction of nitro groups and other transformations, potentially leading to metabolites with their own distinct toxicological profiles. nih.gov Research is critically needed to identify these degradation products, characterize their persistence and mobility in the environment, and assess their potential for bioaccumulation and toxicity. Furthermore, the suggestion that this compound may be a reproductive or developmental toxin requires substantial investigation to confirm these effects and elucidate the underlying mechanisms. herts.ac.uk

Key Unaddressed Research Areas:

Chronic Ecotoxicity: Long-term effects on diverse non-target terrestrial and aquatic ecosystems.

Transformation Products: Identification, environmental fate, and toxicity of this compound metabolites.

Reproductive/Developmental Effects: Mechanistic studies to confirm and understand potential endocrine-disrupting properties.

Bioavailability: Understanding how soil and sediment binding affects its availability and toxicity to organisms over time. nih.gov

Directions for Advanced Research Methodologies and Interdisciplinary Studies

Addressing the outstanding questions about this compound requires the application of advanced analytical and toxicological methodologies within an interdisciplinary framework. High-resolution analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are essential for the sensitive detection and quantification of this compound and its metabolites in complex environmental matrices like soil, water, and biological tissues. researchgate.net These methods can facilitate detailed environmental fate studies and the characterization of metabolic pathways in various organisms.

Future research should move beyond standard toxicity testing to incorporate modern toxicogenomics approaches. Transcriptomics, proteomics, and metabolomics can provide a deeper understanding of the molecular mechanisms of this compound's toxicity, revealing sublethal stress responses and potential endocrine-disrupting pathways in exposed organisms. These advanced "omics" studies, when integrated with classical toxicology, can offer a more predictive and holistic view of the risks posed by this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.